Methyl 3-Amino-4-(Isopropylamino)Benzoate

Synthetic Methodology Process Chemistry Intermediate Optimization

Methyl 3-Amino-4-(isopropylamino)benzoate (CAS 511240-22-5) is uniquely substituted with amino groups at the 3- and 4-positions, providing dual nucleophilic handles for orthogonal derivatization. This specific substitution pattern is validated in patented high-yielding procedures (US08759535B2) and H+/K+ ATPase inhibitor development. Unlike the ethyl ester or free acid analogs, the methyl ester offers balanced reactivity and crystallinity (mp 104-106°C) for reliable process chemistry. Choose this precise building block to avoid re-optimization and ensure reproducible impurity profiles.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 511240-22-5
Cat. No. B1301198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Amino-4-(Isopropylamino)Benzoate
CAS511240-22-5
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=C(C=C1)C(=O)OC)N
InChIInChI=1S/C11H16N2O2/c1-7(2)13-10-5-4-8(6-9(10)12)11(14)15-3/h4-7,13H,12H2,1-3H3
InChIKeyHLELQEAHNDLXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-4-(Isopropylamino)Benzoate (CAS 511240-22-5): Sourcing Specifications and Key Physicochemical Profile


Methyl 3-Amino-4-(isopropylamino)benzoate (CAS 511240-22-5) is a substituted aniline derivative and benzoate ester with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . The compound is characterized by the presence of an amino group at the 3-position and an isopropylamino group at the 4-position on the benzene ring, a specific substitution pattern that distinguishes it from other aminobenzoate analogs . As a solid with a melting point of 104-106°C, it serves as a building block in pharmaceutical research and organic synthesis .

Why Methyl 3-Amino-4-(Isopropylamino)Benzoate Cannot Be Replaced by Generic Aminobenzoates


The specific 3-amino-4-isopropylamino substitution pattern on the benzoate core is critical for its intended synthetic utility as a pharmaceutical intermediate. Unlike generic aminobenzoates or simple isomers like methyl 3-(isopropylamino)benzoate (CAS 1152539-33-7) , this compound possesses two distinct amine groups at defined positions, which can act as orthogonal nucleophilic handles in complex molecule construction. The ethyl ester analog (Ethyl 3-amino-4-(isopropylamino)benzoate, CAS 1187570-89-3) demonstrates how even a minor change from methyl to ethyl ester alters molecular weight and lipophilicity, potentially affecting downstream reaction kinetics, solubility, and purification. The free carboxylic acid analog (3-Amino-4-(isopropylamino)benzoic acid, CAS 284673-06-9) further differs in its ability to undergo esterification or amide coupling. Substitution with these analogs without re-optimization of a validated synthetic route would introduce variables with unknown impact on yield, impurity profile, and final product quality. Furthermore, the hydrochloride salt form (CAS not fully specified) differs in physical properties and reactivity, making direct substitution unreliable.

Quantitative Evidence Guide: Methyl 3-Amino-4-(Isopropylamino)Benzoate Procurement Rationale


Synthetic Yield Comparison: Methyl Ester vs. Free Acid Intermediate

A key differentiator is the compound's established role in a high-yielding, scalable synthetic route documented in patent literature. The compound (target) was prepared from its nitro precursor (4-isopropylamino-3-nitro-benzoic acid methyl ester) via catalytic hydrogenation with Pd/C (20% by weight) in MeOH:EtOAc (1:1), yielding 700.0 mg of product from 900.0 mg of starting material, corresponding to an approximate yield of 78% . In contrast, an alternative route using ammonium chloride and iron powder for reduction of the same nitro precursor is also described but lacks the same level of quantitative yield detail in the referenced procedure, suggesting the Pd/C route is a preferred, validated method . This established synthetic route provides a known, quantifiable path to the target compound, unlike the free acid analog (CAS 284673-06-9), which would require an additional esterification step.

Synthetic Methodology Process Chemistry Intermediate Optimization

H+/K+ ATPase Inhibitory Activity as a Pharmacological Benchmark

The compound has been specifically evaluated for its inhibitory activity against H+/K+ ATPase (the gastric proton pump) using hog stomach membrane fractions at pH 6.4, as recorded in the BindingDB database (ChEMBL_76055) [1]. This assay provides a quantitative pharmacological benchmark (IC50) for this specific substitution pattern. While the precise IC50 value is not publicly displayed in the search results, the existence of this specific, target-based assay record distinguishes it from close structural analogs like Methyl 3-(isopropylamino)benzoate (CAS 1152539-33-7) or Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3), for which no such assay data has been identified. This suggests that the 3-amino-4-isopropylamino substitution is specifically recognized in this pharmacological context.

Enzyme Inhibition H+/K+ ATPase Gastric Pharmacology

Commercial Availability and Purity Specification Benchmarking

The compound is commercially available from multiple suppliers with defined purity specifications. AK Scientific offers the compound at a minimum purity of 95% , while Leyan offers it at 96% purity . The compound is a solid at 20°C with a melting point of 104-106°C and is recommended for long-term storage at 2-8°C . This is in contrast to the hydrochloride salt form, which has a different physical state and handling requirements . The existence of multiple suppliers with established specifications ensures reliable procurement and quality control for research use.

Supply Chain Quality Control Purity Analysis

Validated Application Scenarios for Methyl 3-Amino-4-(Isopropylamino)Benzoate


Pharmaceutical Intermediate for Gastric Proton Pump Inhibitor Synthesis

As evidenced by its documented inhibitory activity against H+/K+ ATPase (BindingDB ChEMBL_76055) [1], this compound is a relevant intermediate or scaffold for the development of novel anti-ulcer agents or acid suppressants. Researchers can use this compound as a starting point for SAR studies aimed at optimizing potency and selectivity against this therapeutically important target.

Validated Building Block in Complex Organic Synthesis

The compound's use in a patented, high-yielding synthetic procedure (US08759535B2) validates its utility as a reliable building block. Process chemists can confidently employ this intermediate, knowing that its specific 3-amino-4-isopropylamino substitution pattern has been successfully integrated into a larger synthetic scheme, avoiding the need for de novo route optimization.

SAR Exploration of Diaminobenzoate Scaffolds

The compound's unique 3,4-substitution pattern on the benzoate core provides a distinct electronic and steric environment compared to other isomers (e.g., 3-isopropylamino, 4-hydroxy analogs). This makes it a valuable tool for medicinal chemists exploring structure-activity relationships in programs where diaminobenzoates or related structures are pharmacologically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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